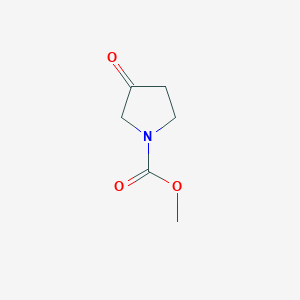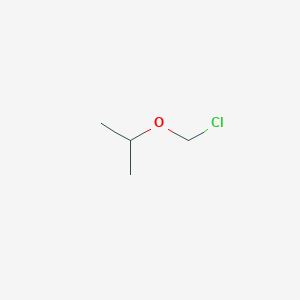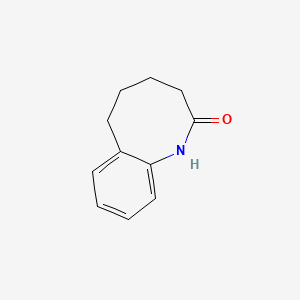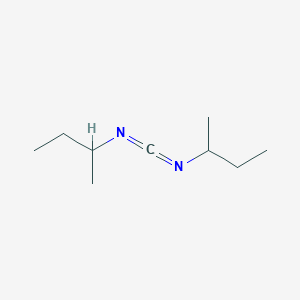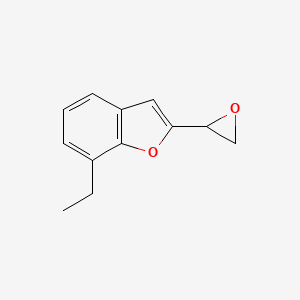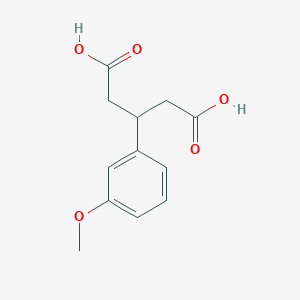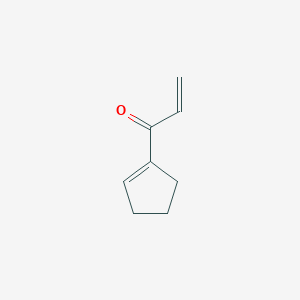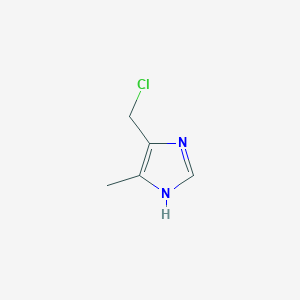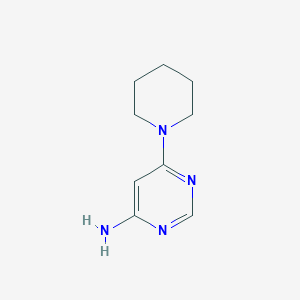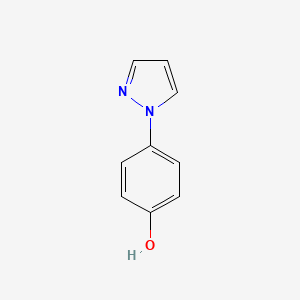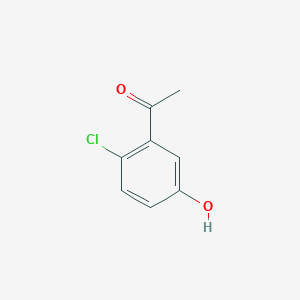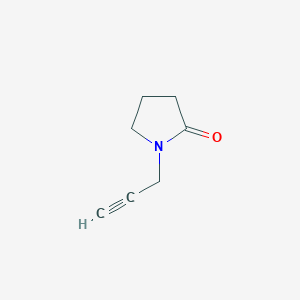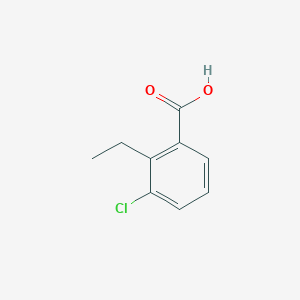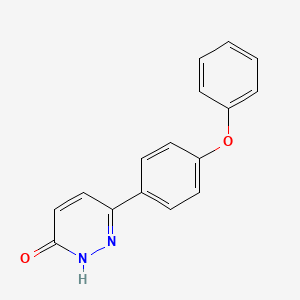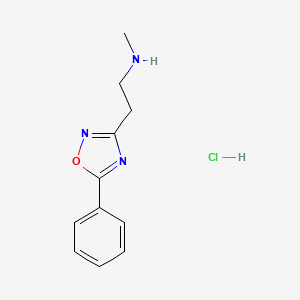
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride is involved in complex chemical reactions, including ring-fission and C–C bond cleavage reactions. A study demonstrated that reacting N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole in the presence of potassium carbonate leads to tertiary amines and, under certain conditions, results in ring fission of the oxadiazole system. This process was characterized using various spectroscopic methods, suggesting potential applications in synthetic organic chemistry and materials science (Jäger et al., 2002).
Antimicrobial Activity
Compounds derived from the 1,2,4-oxadiazole ring, such as N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride, have been synthesized and evaluated for their antimicrobial properties. Research indicates that certain oxadiazole derivatives exhibit significant activity against bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents, offering a path to novel treatments for infectious diseases (Fuloria et al., 2009).
Anticonvulsant Activity
The structural modification of 1,2,4-oxadiazoles, including N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride, has been explored for anticonvulsant activity. By designing compounds based on a semicarbazone pharmacophoric model, researchers aim to meet the structural requirements necessary for this activity. Studies employing models like maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests have shown promising results, validating the potential of these compounds in epilepsy treatment (Rajak et al., 2010).
Anticancer Potential
Research into N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride derivatives has uncovered potential anticancer properties. By synthesizing and evaluating various derivatives, scientists have discovered compounds with moderate to excellent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This research opens up new avenues for cancer therapy, emphasizing the importance of structural design in developing effective anticancer drugs (Ravinaik et al., 2021).
Sensing Applications
Derivatives of N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride have been investigated for their utility in chemical sensing. Specifically, studies on the development of chemosensors for detecting ions or molecules highlight the versatility of oxadiazole compounds. These sensors can exhibit changes in color or fluorescence upon interaction with specific targets, demonstrating potential applications in environmental monitoring, diagnostics, and chemical analysis (Ma et al., 2013).
Eigenschaften
IUPAC Name |
N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-12-8-7-10-13-11(15-14-10)9-5-3-2-4-6-9;/h2-6,12H,7-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZGNGDZWTVRLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

